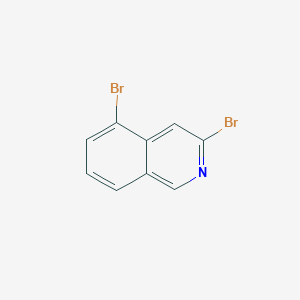

3,5-Dibromoisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJQZSVYEVBISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromoisoquinoline

Direct Halogenation Strategies

Direct halogenation of isoquinoline (B145761) is a well-studied process; however, it is governed by the inherent electronic properties of the bicyclic system, which direct electrophilic substitution to specific positions.

Regioselective Bromination of Isoquinoline Systems

The electrophilic bromination of isoquinoline does not yield 3,5-dibromoisoquinoline. The reaction is highly regioselective, with substitution occurring preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. Under acidic conditions, which are typically employed to activate the isoquinoline ring towards electrophilic attack, the initial bromination overwhelmingly occurs at the C-5 position. orgsyn.orgchemicalbook.com This selectivity is attributed to the deactivating effect of the protonated nitrogen atom on the pyridine ring, making the carbocyclic ring more susceptible to electrophilic substitution.

Further bromination of 5-bromoisoquinoline (B27571) continues to favor substitution on the benzene ring, leading to the formation of 5,8-dibromoisoquinoline (B186898). orgsyn.org If even more forcing conditions are applied, 5,7,8-tribromoisoquinoline (B321691) can be obtained. researchgate.net At no point in these direct electrophilic halogenation sequences is substitution at the C-3 position favored, making the direct synthesis of this compound via this method unfeasible.

Control of Mono-, Di-, and Polybromination Pathways

Control over the extent of bromination is achievable by careful manipulation of reaction conditions. The formation of 5-bromoisoquinoline as the major product can be achieved by using a controlled amount of the brominating agent and maintaining low temperatures. orgsyn.org Increasing the stoichiometry of the brominating agent and elevating the temperature can lead to the formation of dibromo and tribromo derivatives, primarily 5,8-dibromoisoquinoline and 5,7,8-tribromoisoquinoline. researchgate.net

Strict temperature control is crucial for selective monobromination at the 5-position and to suppress the formation of the 8-bromo isomer. orgsyn.org However, it is important to reiterate that these controlled pathways provide access to various brominated isoquinolines, none of which is the 3,5-dibromo isomer.

Convergent and Divergent Synthetic Routes to Dibromoisoquinolines

Given the limitations of direct halogenation, the synthesis of this compound necessitates a convergent or divergent approach where the isoquinoline ring is constructed from precursors already bearing the desired bromine substituents.

Utilization of Pre-functionalized Isoquinoline Precursors

A plausible and effective strategy for the synthesis of this compound involves the use of a starting material that already contains the dibrominated phenyl unit. Classic isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, are well-suited for this approach.

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.orgpharmaguideline.com To synthesize this compound, one would start with a 2-(2,4-dibromophenyl)ethylamine derivative. This precursor, upon acylation and subsequent intramolecular electrophilic cyclization, would yield a 3,4-dihydro-5,7-dibromoisoquinoline. A final oxidation step would then lead to the aromatic 5,7-dibromoisoquinoline. While this would not be the target 3,5-dibromo isomer, it illustrates the principle of using a pre-brominated starting material.

A more direct route to the target compound could potentially involve a variation of this method where the substitution pattern of the starting material is adjusted to favor the formation of the 3,5-dibromo isomer upon cyclization, although this would be a non-trivial synthetic challenge.

Cyclization Reactions for Isoquinoline Ring Formation

The Pomeranz-Fritsch reaction offers another powerful tool for constructing the isoquinoline skeleton from pre-functionalized building blocks. wikipedia.orgdrugfuture.comthermofisher.comorganicreactions.org This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and an aminoacetal. wikipedia.org

To target this compound, a logical starting point would be 2,4-dibromobenzaldehyde . Condensation of this aldehyde with an aminoacetaldehyde dialkyl acetal (B89532) would form the necessary Schiff base. Subsequent acid-catalyzed cyclization would be expected to yield 5,7-dibromoisoquinoline. As with the Bischler-Napieralski reaction, this would not directly yield the 3,5-dibromo isomer but demonstrates the feasibility of incorporating the dibromo- substitution pattern through a cyclization strategy.

Modular Approaches in Isoquinoline Scaffold Construction

Modular synthesis provides a powerful strategy for creating diverse isoquinoline derivatives by combining different building blocks in a convergent manner. This approach allows for the systematic variation of substituents on the final molecule.

One prominent modular method involves the sequential use of palladium-catalyzed α-arylation and cyclization reactions. This strategy enables the rapid synthesis of a wide array of isoquinolines and their N-oxides, providing access to analogues of biologically active compounds. semanticscholar.org Another versatile technique is the three-component Catellani reaction, which, followed by a gold(I)-catalyzed cyclization/reduction cascade, can rapidly assemble complex 1,3-trans-disubstituted tetrahydroisoquinoline frameworks from simple aryl iodides, aziridines, and (triisopropylsilyl)acetylene. nih.gov

The classic Pictet-Spengler condensation also serves as a key step in modular syntheses, particularly for creating tetrahydroisoquinoline moieties. This reaction, combined with methods like the copper-catalyzed Ullmann coupling for diaryl ether formation, has been effectively used in the total synthesis of complex natural products like bisbenzylisoquinoline alkaloids. rsc.org

Table 1: Overview of Modular Synthesis Strategies for Isoquinoline Scaffolds

| Key Reaction Type | Primary Building Blocks | Resulting Scaffold | Reference |

|---|---|---|---|

| Pd-catalyzed α-Arylation/Cyclization | Ketones, Aryl halides | Substituted Isoquinolines | semanticscholar.org |

| Catellani Reaction & Au-catalyzed Cascade | Aryl iodides, Aziridines, Acetylenes | 1,3-trans-Disubstituted Tetrahydroisoquinolines | nih.gov |

| N-acyl Pictet–Spengler & Ullmann Coupling | β-Phenethylamines, Acylating agents | Tetrahydroisoquinoline moieties | rsc.org |

Advanced and Novel Synthetic Protocols

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for constructing and functionalizing the isoquinoline core. These protocols often rely on transition-metal catalysis to achieve transformations that are difficult or impossible with traditional methods.

Transition metal-catalyzed annulation has become a cornerstone for building cyclic molecular frameworks with high efficiency. rsc.org For isoquinoline synthesis, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenes provides a route to 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com This type of reaction involves the formation of a five-membered cyclopalladated intermediate, which then reacts with an unsaturated partner like an alkyne or allene (B1206475) to construct the new ring. mdpi.com Rhodium and ruthenium are also frequently used catalysts for these transformations. mdpi.com

Cycloaddition reactions offer another powerful route. For instance, a three-component reaction can generate an intermediate nitrone, which then undergoes a [3+2] cycloaddition with a maleimide. uchicago.edulookchem.com A subsequent intramolecular Heck reaction can then form the final isoquinoline derivative. lookchem.com More advanced photochemical methods, such as energy-transfer-mediated [4+2] dearomative cycloadditions, can convert flat azaarenes like isoquinoline into complex, three-dimensional bridged polycycles. nih.gov

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. To synthesize this compound, one would need methods to selectively introduce bromine atoms at the C5 and C3 positions.

The C5 position, being on the carbocyclic (benzene) ring, is susceptible to electrophilic aromatic substitution. The direct bromination of isoquinoline at the C5 position can be achieved by treatment with N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄). researchgate.net This reaction is typically conducted at low temperatures (e.g., -30°C to -15°C) to ensure high selectivity for the 5-position over the 8-position. google.com

The C3 position is on the electron-deficient pyridine ring, making direct electrophilic bromination challenging. Advanced transition-metal-catalyzed C-H activation strategies are often required to functionalize such positions. While direct C3 bromination of the parent isoquinoline is less commonly reported, the principles of directed C-H functionalization using metals like rhodium, iridium, or palladium offer a potential pathway. nih.gov These methods typically involve a directing group to guide the metal catalyst to a specific C-H bond, which can then be cleaved and replaced with a new functional group, such as a bromine atom.

Table 2: Conditions for Direct C-H Bromination of Isoquinoline

| Target Position | Brominating Agent | Catalyst/Solvent | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| C5 | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Low temperature (-15°C) | 5-Bromoisoquinoline | researchgate.netgoogle.com |

| C5 | Liquid Bromine | Aluminum chloride (AlCl₃) | 75°C melt | 5-Bromoisoquinoline | google.com |

Nature synthesizes the isoquinoline scaffold as the core of a vast and diverse family of over 2,500 isoquinoline alkaloids. biocyclopedia.com The biosynthetic pathway does not produce halogenated derivatives like this compound directly, but it provides the fundamental isoquinoline core structure.

The entire pathway begins with the amino acid L-tyrosine. frontiersin.org Tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.comkegg.jp The crucial ring-forming step is the condensation of these two molecules, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS), which forms the foundational tetrahydroisoquinoline skeleton of (S)-norcoclaurine. frontiersin.org This molecule is the universal precursor to almost all other benzylisoquinoline alkaloids. Subsequent enzymatic steps, including oxidations, methylations, and rearrangements catalyzed by enzymes like P450 monooxygenases and methyltransferases, create the immense diversity of isoquinoline alkaloids found in plants, such as morphine, codeine, and berberine. frontiersin.orgnih.gov

Table 3: Key Enzymes in the Biosynthesis of the Core Isoquinoline Scaffold

| Enzyme | Function | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Tyrosine/DOPA decarboxylase (TYDC) | Decarboxylation | Tyrosine, DOPA | Tyramine, Dopamine | biocyclopedia.comnih.gov |

| Norcoclaurine synthase (NCS) | Condensation and cyclization (Pictet-Spengler type) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-norcoclaurine | frontiersin.org |

| Berberine bridge enzyme (BBE) | N-methyl cyclization (forms a new ring) | (S)-reticuline | (S)-scoulerine | frontiersin.org |

| Cytochrome P450 enzymes (e.g., CYP80G2) | Intramolecular phenol (B47542) coupling | (S)-reticuline | Corytuberine (aporphine alkaloid) | nih.gov |

Chemical Reactivity and Transformation Pathways of 3,5 Dibromoisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-poor aromatic and heteroaromatic systems. nih.gov In isoquinoline (B145761), the nitrogen atom withdraws electron density from the ring system, making the carbon atoms, particularly those in the pyridine (B92270) ring, susceptible to nucleophilic attack.

The classical SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov The stability of this anionic intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. In the context of 3,5-dibromoisoquinoline, the nitrogen atom of the isoquinoline ring plays a pivotal role in stabilizing the negative charge developed during the formation of the Meisenheimer complex.

Kinetic studies on related halo-aza-aromatic systems have shown that the reaction can proceed through either a stepwise mechanism, with a distinct Meisenheimer intermediate, or a concerted mechanism where bond formation and bond cleavage occur in a single transition state. nih.gov The specific pathway is influenced by the nature of the electrophile, nucleophile, and leaving group. For highly activated systems, the stepwise pathway is common. nih.gov

In this compound, the two bromine atoms exhibit different reactivities towards nucleophilic substitution. The bromine atom at the C-3 position is located on the electron-deficient pyridine ring, while the bromine at C-5 is on the benzene (B151609) ring. The electron-withdrawing effect of the ring nitrogen is more pronounced at the C-1 and C-3 positions. youtube.com Consequently, the C-3 bromine is expected to be significantly more reactive towards nucleophilic displacement than the C-5 bromine.

Nucleophilic attack is favored at positions that can effectively delocalize the resulting negative charge onto the heteroatom. For isoquinoline, attack at C-1 and C-3 allows for resonance structures where the negative charge resides on the nitrogen atom. slideshare.net This inherent electronic property makes the 3-bromo substituent a prime site for SNAr reactions. In contrast, the C-5 position is less activated towards nucleophilic attack. While 1-haloisoquinolines are highly susceptible to nucleophilic substitution, 3-haloisoquinolines are generally considered to be of intermediate reactivity. iust.ac.ir

Electronic Factors: The rate and feasibility of SNAr reactions are heavily dependent on the electronic nature of both the substrate and the nucleophile. The electron-deficient character of the isoquinoline ring system is the primary driver for the reactivity of the 3-bromo position. Stronger nucleophiles will generally react faster. The nature of the solvent also plays a role, with polar aprotic solvents typically favoring SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Steric Factors: Steric hindrance can significantly influence the rate of nucleophilic substitution reactions. nih.govlibretexts.org In the case of this compound, the C-3 position is flanked by a nitrogen atom and the C-4 hydrogen, which presents a moderate steric environment. The C-5 position is part of the benzene ring and is sterically more accessible. However, due to the overriding electronic factors, nucleophilic attack is predicted to occur preferentially at the more sterically hindered, yet electronically activated, C-3 position. The bulkiness of the incoming nucleophile can also affect the reaction rate; very bulky nucleophiles may react slower due to increased steric repulsion in the transition state. reddit.com

While direct substitution is the most common outcome, under certain conditions, nucleophilic attack on halo-isoquinolines can lead to ring-opening. For instance, the reaction of 3-bromoisoquinoline (B184082) with sodium amide can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. iust.ac.ir This pathway involves the initial addition of the nucleophile, followed by cleavage of the heterocyclic ring, and subsequent recyclization to form a product that may appear to be a simple substitution product but results from a more complex rearrangement. While not explicitly documented for this compound, the potential for such a pathway exists, particularly with very strong nucleophiles like amide anions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide or triflate, is a versatile method for creating C-C bonds. yonedalabs.comlibretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. scirp.org

For this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective cross-coupling. The C-Br bond at the C-3 position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the C-Br bond on the benzene ring at C-5. This is because the oxidative addition of the palladium(0) catalyst to the C-X bond is typically faster for aryl halides on electron-rich or neutral rings compared to those on electron-deficient rings. Therefore, it is often possible to selectively couple a boronic acid at the C-5 position while leaving the C-3 bromine intact, by careful choice of reaction conditions.

Below is a representative table of conditions for a Suzuki-Miyaura coupling reaction, based on general procedures for similar substrates.

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic acid or ester |

| Catalyst | Pd(PPh3)4, PdCl2(dppf) |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Dioxane/H2O, Toluene, DMF |

| Temperature | 80-120 °C |

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. mychemblog.com

Sonogashira, Heck, and Stille Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The Sonogashira, Heck, and Stille reactions each offer unique pathways to introduce alkynyl, alkenyl, and alkyl/aryl groups, respectively.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgnih.gov The general mechanism involves two interconnected catalytic cycles for palladium and copper. wikipedia.org The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the alkynylated isoquinoline and regenerates the active palladium(0) catalyst.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond. The resulting palladium(II) complex then coordinates with the alkene, which inserts into the palladium-carbon bond (syn-addition). A subsequent β-hydride elimination forms the substituted alkene product, and the palladium(0) catalyst is regenerated by the base. wikipedia.org

The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium(0). organic-chemistry.orgwikipedia.org The mechanism is initiated by the oxidative addition of the C-Br bond to the palladium(0) catalyst. clockss.org This is followed by a transmetalation step where an organic group is transferred from the organostannane reagent to the palladium(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst for the next cycle. wikipedia.orgclockss.org

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.orgnih.gov

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final, product-forming step is reductive elimination from this complex, which yields the N-arylated product and regenerates the palladium(0) catalyst. libretexts.orgnih.gov The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored for specific substrates. acs.org

Regioselective Considerations in Cross-Coupling of Dihalogenated Isoquinolines

The key to the synthetic utility of this compound is the ability to selectively functionalize one bromine atom over the other. The reactivity of the C-Br bonds is governed by a combination of electronic and steric factors, with the choice of catalyst, ligand, and reaction conditions playing a decisive role in the regiochemical outcome.

In general, for dihalogenated N-heterocycles, the order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl. When two identical halogens are present, electronic effects dominate. The C-3 position on the isoquinoline ring is part of an electron-deficient pyridine system, making the C3-Br bond more electron-poor and generally more reactive towards oxidative addition than the C5-Br bond, which is on the more electron-rich benzenoid ring. This intrinsic difference allows for selective mono-functionalization at the C-3 position under carefully controlled conditions.

However, this inherent reactivity can be overridden by the choice of catalyst and ligand. Bulky phosphine (B1218219) ligands can sterically hinder approach to one position, thereby directing the reaction to the less-hindered site. Studies on analogous polyhalogenated systems, such as 3,5-dibromo-2,6-dichloropyridine (B8238365) in Sonogashira couplings, have demonstrated that catalyst selection is crucial for controlling regioselectivity. rsc.org For instance, the use of a Pd(PPh₃)₄ catalyst might favor reaction at one site, while a different catalyst system, perhaps with a bidentate ligand, could switch the preference to the other site. nih.gov

In the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the C-6 bromide was achieved in the presence of the more activated C-2 chloride by optimizing the catalyst system, highlighting that predicted reactivity patterns can be overturned. nih.gov For this compound, one would predict initial reactivity at the C-3 position. A subsequent coupling at the C-5 position would then require harsher conditions or a different catalyst system, enabling the sequential synthesis of disubstituted isoquinolines.

| Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Position of Reaction | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 3-position | 85% | rsc.org |

| 3-Bromo-2,6-dichloro-5-(phenylethynyl)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 5-position | 82% | rsc.org |

Electrophilic Aromatic Substitution on Activated Derivatives

The isoquinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. graduatecollege.ac.in Reactions like nitration or halogenation, if forced, typically occur on the benzene ring at the C-5 and C-8 positions. graduatecollege.ac.in The pyridine ring is particularly resistant to attack, and this effect is compounded by the deactivating nature of the two bromine substituents already present on this compound.

To facilitate electrophilic substitution, particularly on the pyridine ring, the nitrogen atom must be activated. This is commonly achieved by converting the isoquinoline to its N-oxide derivative. The N-oxide group is electron-donating through resonance, which activates the ring system, especially at the C-4 position, towards electrophiles.

For this compound N-oxide, nitration would be directed by the combined influence of the N-oxide and the two bromine atoms. Studies on the nitration of analogous 3,5-disubstituted pyridine-N-oxides show that the outcome is highly dependent on the nature of the substituents. While 3,5-dibromopyridine-N-oxide yields the 4-nitro product, the presence of an electron-donating methoxy (B1213986) group alongside a bromine atom can redirect nitration to the C-2 or C-6 positions. wikipedia.org This suggests that the electronic interplay between substituents is critical in determining the position of electrophilic attack. For this compound N-oxide, nitration is predicted to occur at the C-4 position, influenced by the powerful directing effect of the N-oxide group.

| Substrate | Reagents | Position of Nitration | Product | Reference |

|---|---|---|---|---|

| Pyridine-N-oxide | fuming HNO₃ / H₂SO₄ | 4 | 4-Nitropyridine-N-oxide | chemrxiv.org |

| 3,5-Dibromopyridine-N-oxide | fuming HNO₃ / H₂SO₄ | 4 | 3,5-Dibromo-4-nitropyridine-N-oxide | wikipedia.org |

| 3-Bromo-5-methoxypyridine-N-oxide | fuming HNO₃ / H₂SO₄ | 6 | 3-Bromo-5-methoxy-6-nitropyridine-N-oxide | wikipedia.org |

Reductive Debromination and Hydrogenation Reactions

Selective removal of the bromine atoms or reduction of the heterocyclic core provides pathways to further diversify the this compound scaffold.

Reductive debromination can be used to remove one or both bromine atoms, replacing them with hydrogen. This is typically achieved using methods like catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or through metal-mediated reductions (e.g., with zinc or tin in acidic media). sioc-journal.cn Selective mono-debromination can be challenging but may be possible under carefully controlled conditions, potentially exploiting the higher reactivity of the C3-Br bond. More modern methods for reductive dehalogenation include visible-light photoredox catalysis, which can offer high functional-group tolerance. organic-chemistry.org

Hydrogenation of the isoquinoline ring system typically leads to the reduction of the nitrogen-containing ring first, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. digitellinc.com This is a common transformation catalyzed by metals like platinum, palladium, or rhodium under a hydrogen atmosphere. digitellinc.com In the case of this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to afford 3,5-dibromo-1,2,3,4-tetrahydroisoquinoline. The C-Br bonds may remain intact or undergo concurrent hydrogenolysis (reductive cleavage), depending on the catalyst, solvent, and reaction conditions used. Catalytic systems have been developed for the selective hydrogenation of halogenated quinolines that can preserve the C-Br bonds. digitellinc.com

Derivatization and Advanced Functionalization Strategies for 3,5 Dibromoisoquinoline

Sequential Functionalization of Bromine Substituents

The differential reactivity of the bromine atoms at the C3 and C5 positions of the isoquinoline (B145761) nucleus allows for a stepwise or sequential functionalization approach. This selectivity is often dictated by the electronic and steric environment of each halogen. The C5 position is generally more susceptible to initial functionalization in certain cross-coupling reactions.

A notable example of this selectivity is observed in the Suzuki-Miyaura coupling reaction. Under specific catalytic conditions, it is possible to achieve a mono-arylation predominantly at the C5 position while leaving the C3-bromine intact. This preferential reactivity can be attributed to the different electronic environments of the two carbon-bromine bonds within the isoquinoline ring system.

Table 1: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromoisoquinoline

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 3-Bromo-5-phenylisoquinoline | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Bromo-5-(4-methoxyphenyl)isoquinoline | 82 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 3-Bromo-5-(thiophen-3-yl)isoquinoline | 68 |

This table presents representative examples of the selective functionalization at the C5 position.

Following the initial coupling at the C5 position, the remaining bromine at the C3 position can be subjected to a second, different cross-coupling reaction, thereby introducing a distinct functional group. This sequential approach is a powerful tool for the synthesis of unsymmetrically disubstituted isoquinolines.

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the selective modification of one reactive site in the presence of another, similar reactive site, through the use of different reaction conditions or catalysts that are specific to one site. In the context of this compound, this allows for the independent manipulation of the two bromine atoms.

One common orthogonal strategy involves the use of different types of palladium-catalyzed cross-coupling reactions that exhibit different reactivity profiles towards the C3 and C5 positions. For instance, a Sonogashira coupling might be employed to selectively introduce an alkynyl group at one position, followed by a Suzuki or Buchwald-Hartwig amination at the other. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity.

Another approach involves the temporary protection of one bromine position while the other is functionalized. However, the development of effective protecting group strategies for specific halogen atoms on heteroaromatic systems can be challenging.

Introduction of Diverse Carbon-Based Functional Groups (e.g., Alkyl, Aryl, Alkenyl, Alkynyl Moieties)

A wide variety of carbon-based functional groups can be introduced onto the this compound core using an array of modern cross-coupling reactions.

Aryl and Heteroaryl Groups: The Suzuki-Miyaura, Stille, and Negishi couplings are extensively used for the introduction of aryl and heteroaryl moieties. These reactions typically employ a palladium catalyst and a suitable organometallic reagent (organoboron, organotin, or organozinc, respectively).

Alkynyl Groups: The Sonogashira coupling is the premier method for installing alkynyl groups. This reaction involves the coupling of a terminal alkyne with the aryl bromide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Alkenyl Groups: The Heck reaction provides a means to introduce alkenyl substituents. This palladium-catalyzed reaction couples the aryl bromide with an alkene.

Alkyl Groups: While more challenging, the introduction of alkyl groups can be achieved through Negishi or Kumada coupling reactions using the appropriate organozinc or Grignard reagents.

Table 2: Introduction of Carbon-Based Functional Groups to this compound

| Functional Group | Reaction Type | Reagent | Catalyst System | Product |

| Aryl | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-5-bromoisoquinoline |

| Alkynyl | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-5-bromoisoquinoline |

| Alkenyl | Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 3-Alkenyl-5-bromoisoquinoline |

| Alkyl | Negishi | Alkylzinc halide | Pd(dppf)Cl₂ | 3-Alkyl-5-bromoisoquinoline |

This table provides a summary of common methods for introducing various carbon-based functionalities.

Introduction of Heteroatom-Based Functional Groups (e.g., Amino, Hydroxy, Thio, Cyano Moieties)

The introduction of heteroatom-based functional groups significantly expands the chemical space accessible from this compound, opening avenues to new analogues with potentially enhanced biological activities or material properties.

Amino Groups: The Buchwald-Hartwig amination is the most prominent method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of a wide range of primary and secondary amines, as well as ammonia (B1221849) surrogates, with the aryl bromide.

Hydroxy Groups: The direct introduction of a hydroxyl group can be challenging. A common strategy involves a palladium-catalyzed coupling with a protected alcohol, such as a silyl (B83357) ether, followed by deprotection. Alternatively, a Buchwald-Hartwig-type coupling with an oxygen nucleophile can be employed.

Thio Groups: Thioether functionalities can be introduced via palladium-catalyzed coupling with thiols or their corresponding salts.

Cyano Groups: The cyano group can be installed through palladium-catalyzed cyanation reactions, often using zinc cyanide or other cyanide sources.

Table 3: Introduction of Heteroatom-Based Functional Groups to this compound

| Functional Group | Reaction Type | Reagent | Catalyst System | Product |

| Amino | Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 3-Amino-5-bromoisoquinoline |

| Hydroxy | Buchwald-Hartwig O-coupling | Alcohol / Base | Pd(OAc)₂ / Ligand | 3-Hydroxy-5-bromoisoquinoline |

| Thioether | C-S Coupling | Thiol / Base | Pd(PPh₃)₄ | 3-(Alkyl/Aryl)thio-5-bromoisoquinoline |

| Cyano | Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | 3-Cyano-5-bromoisoquinoline |

This table outlines key methods for the introduction of heteroatom-based functional groups.

Synthesis of Complex Polycyclic Systems via this compound Intermediates

The functionalized derivatives of this compound are valuable intermediates for the construction of more complex, polycyclic aromatic and heteroaromatic systems. Intramolecular cyclization reactions are a powerful strategy in this regard.

For instance, a 3-alkenyl-5-bromoisoquinoline, synthesized via a Heck reaction, can undergo a subsequent intramolecular Heck reaction to form a new ring fused to the isoquinoline core. Similarly, an isoquinoline bearing an appropriately positioned ortho-functionalized aryl group at the C3 or C5 position can be induced to cyclize, leading to the formation of extended, planar aromatic systems. These polycyclic structures are of significant interest in materials science for their potential applications in organic electronics.

Another strategy involves a domino reaction sequence where an initial intermolecular coupling is followed by an in-situ intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkynyl group can be followed by a cyclization onto a suitably positioned functional group on a substituent, leading to the formation of novel heterocyclic rings fused to the isoquinoline framework. The strategic application of these advanced functionalization and cyclization methodologies on the this compound scaffold provides a versatile platform for the synthesis of a vast array of complex and functionally diverse molecules.

Spectroscopic and Chromatographic Characterization Methodologies in 3,5 Dibromoisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3,5-Dibromoisoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom and the two bromine substituents. The protons on the isoquinoline (B145761) ring system would typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The specific coupling patterns (e.g., doublets, triplets) between adjacent protons would allow for the assignment of each signal to a specific proton in the molecule. For comparison, in the ¹H NMR spectrum of the related compound 3-bromoquinoline, signals are observed in this characteristic aromatic region. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to show nine distinct signals, one for each carbon atom. The carbons directly bonded to the electronegative bromine atoms (C3 and C5) would be significantly shifted. Carbons in the heterocyclic ring, particularly those adjacent to the nitrogen atom, would also exhibit characteristic chemical shifts. For instance, in other dibromoquinoline derivatives, carbon signals appear over a wide range, reflecting the diverse electronic environments within the molecule. researchgate.net

Predicted NMR Data for this compound

This table is generated based on typical chemical shift values for similar aromatic and heterocyclic compounds.

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | H-1 | ~9.0-9.2 | Singlet |

| H-4 | ~8.0-8.2 | Singlet | |

| H-6 | ~7.8-8.0 | Doublet | |

| H-7 | ~7.6-7.8 | Triplet | |

| H-8 | ~8.1-8.3 | Doublet | |

| ¹³C NMR | C-1 | ~150-152 | |

| C-3 | ~120-122 | ||

| C-4 | ~135-137 | ||

| C-4a | ~128-130 | ||

| C-5 | ~125-127 | ||

| C-6 | ~130-132 | ||

| C-7 | ~127-129 | ||

| C-8 | ~129-131 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₅Br₂N), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br). This would result in three major peaks at m/z values corresponding to the molecules containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the sequential loss of the bromine atoms, leading to significant fragment ions. chemguide.co.uk The cleavage of the isoquinoline ring itself would produce further characteristic fragments. The study of fragmentation behaviors of isoquinoline alkaloids shows that the stability of the heterocyclic ring often dictates the fragmentation pathways. nih.gov

Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ¹²C, ¹H, ⁷⁹Br, ¹⁴N) | Description |

|---|---|---|

| [C₉H₅⁷⁹Br₂N]⁺ | 284.88 | Molecular ion with two ⁷⁹Br isotopes |

| [C₉H₅⁷⁹Br⁸¹BrN]⁺ | 286.88 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [C₉H₅⁸¹Br₂N]⁺ | 288.88 | Molecular ion with two ⁸¹Br isotopes |

| [M-Br]⁺ | 205.97 / 207.97 | Loss of one bromine atom |

| [M-2Br]⁺ | 127.06 | Loss of two bromine atoms |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. dummies.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The presence of the aromatic isoquinoline core would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. lumenlearning.com

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1585 | C=C Stretch (in-ring) | Aromatic |

| 1500-1400 | C=C Stretch (in-ring) | Aromatic |

| ~1550-1475 | C=N Stretch | Heterocyclic Ring |

| 900-675 | C-H "oop" (out-of-plane) bend | Aromatic |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data for this compound

This table presents a hypothetical set of crystallographic parameters based on data for similar small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~750 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reactions and check the purity of a sample. tricliniclabs.com For this compound, a suitable stationary phase would be silica gel. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents would be optimized to achieve a good separation of the product from any starting materials or byproducts, with an ideal retardation factor (Rf) for the product being in the range of 0.3-0.5.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a relatively small organic molecule, should be amenable to GC analysis. A nonpolar or medium-polarity capillary column would likely be used. The separation would be achieved based on the compound's boiling point and its interactions with the stationary phase. GC, especially when coupled with a mass spectrometer (GC-MS), can provide both quantitative purity information and structural confirmation of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. tricliniclabs.com For this compound, a reversed-phase HPLC method would be appropriate. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions. HPLC provides excellent resolution and is ideal for assessing the purity of this compound with high accuracy.

Summary of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Application |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check |

| GC | Polydimethylsiloxane | Helium, Nitrogen | Purity Assessment, Separation of Volatiles |

Mechanistic Elucidation and Kinetic Studies of Reactions Involving 3,5 Dibromoisoquinoline

Reaction Pathway Determination through Intermediate Isolation and Trapping

Determining a reaction pathway is crucial for understanding how reactants are converted into products. A key aspect of this is identifying any transient species, or intermediates, that are formed during the reaction. While many intermediates are too unstable to be isolated under normal conditions, their existence can be proven by "trapping" them with a reagent that reacts with the intermediate to form a stable, characterizable product. csbsju.educolab.ws

In the context of 3,5-dibromoisoquinoline, a likely reaction is nucleophilic aromatic substitution, where one of the bromine atoms is replaced by a nucleophile. Depending on the reaction conditions, this could proceed through a high-energy Meisenheimer complex intermediate. nih.govdalalinstitute.com

Intermediate Trapping Experiment (Hypothetical Example): To probe for a Meisenheimer complex in the reaction of this compound with a nucleophile like sodium methoxide, a trapping experiment could be designed. If the Meisenheimer complex is formed, it could be trapped by a suitable electrophile.

Reaction: this compound + NaOMe → [Meisenheimer Complex Intermediate] → Product

Trapping: The reaction could be quenched with a strong acid at low temperature. Protonation of the anionic Meisenheimer complex would yield a neutral, potentially more stable species that could be analyzed using techniques like NMR or mass spectrometry to confirm its structure. youtube.com

Another important class of reactions for this compound involves organometallic intermediates, particularly in palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling, for instance, the catalytic cycle involves intermediates where the isoquinoline (B145761) moiety is bonded to a palladium center. mdpi.comyoutube.com While these are typically too reactive to isolate, their presence can be inferred through trapping experiments, such as using a radical scavenger like TEMPO if a single-electron transfer (SET) pathway is suspected. csbsju.edu

The table below illustrates the types of intermediates that could be targeted in reactions of this compound and the methods used to trap them.

| Reaction Type | Plausible Intermediate | Trapping Method | Expected Trapped Product |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Low-temperature acid quench | Neutral, protonated adduct |

| Suzuki-Miyaura Coupling | Aryl-Palladium(II) Complex | Not directly trappable, but can be studied spectroscopically | N/A |

| Radical-Nucleophilic Substitution (SRN1) | Aryl Radical Anion | Radical scavengers (e.g., TEMPO) | TEMPO-adduct of the isoquinoline radical |

Transition State Analysis and Energy Profile Mapping

The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms at the peak of the activation energy barrier. nih.gov Its structure cannot be observed directly but can be inferred from experimental data and, more powerfully, modeled using computational quantum chemistry. marshall.eduucsb.edu Mapping the energy profile of a reaction, from reactants through transition states and intermediates to products, provides a complete picture of the reaction's energetic landscape. researchgate.net

For reactions of this compound, computational methods like Density Functional Theory (DFT) would be invaluable. For a hypothetical SNAr reaction, calculations could be performed to:

Model Geometries: Optimize the structures of the reactants (this compound and nucleophile), the proposed transition state, any intermediate (like a Meisenheimer complex), and the final product. nih.gov

Verify Transition States: A true transition state structure is confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and formation of the C-Nucleophile bond). ucsb.edu

The energy profile for a stepwise SNAr reaction would show two transition states and one intermediate, whereas a concerted mechanism would show only a single transition state. nih.gov

Below is a hypothetical energy profile diagram for a stepwise SNAr reaction on this compound.

Image of a hypothetical reaction coordinate diagram showing reactants (this compound + Nu-), a first transition state (TS1), a Meisenheimer intermediate, a second transition state (TS2), and products. The y-axis is labeled Gibbs Free Energy (G) and the x-axis is Reaction Coordinate.

This profile illustrates the energy barriers that must be overcome for the reaction to proceed and the relative stability of the intermediate. Computational studies provide quantitative values for these barriers, offering deep insight into the reaction's feasibility and rate. ims.ac.jp

Kinetic Isotope Effects and Hammett Studies for Mechanistic Insights

Kinetic Isotope Effects (KIE): The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the rate-determining step. It is measured as the ratio of the reaction rate of a molecule with a lighter isotope (klight) to that of the same molecule with a heavier isotope (kheavy) at a specific atomic position (KIE = klight/kheavy). springernature.com

For a reaction involving this compound, a ¹²C/¹³C KIE could be measured at the carbon atom undergoing substitution (C3 or C5).

A significant primary KIE (typically > 1.03 for ¹³C) would be observed if the C-Br bond is broken in the rate-determining step. This would be strong evidence for a concerted SNAr mechanism or a stepwise mechanism where the elimination of the bromide is rate-limiting. nih.govspringernature.com

A small or non-existent KIE (≈ 1) would suggest that the C-Br bond is not significantly broken in the rate-determining step, pointing towards a stepwise mechanism where the initial nucleophilic attack is the slow step. springernature.com

Hammett Studies: The Hammett equation, log(kX/kH) = σρ, provides a quantitative measure of how electronic effects of substituents on an aromatic ring influence reaction rates. wikipedia.orglibretexts.org By plotting the logarithm of the relative rate constants (kX/kH) against the substituent constant (σ), a linear relationship is often found. The slope of this line is the reaction constant (ρ, rho).

To perform a Hammett study on this compound, one would need to synthesize a series of derivatives with different substituents (X) at a position that can electronically influence the reaction center (e.g., at C7 or C8). The rates of a specific reaction (e.g., nucleophilic substitution at C5) would then be measured for each derivative.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This implies that negative charge is building up in the transition state relative to the ground state. For an SNAr reaction, a large positive ρ would support a mechanism where nucleophilic attack is the rate-determining step. viu.ca

A negative ρ value means the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state. walisongo.ac.id

The table below presents hypothetical data for a Hammett study on the reaction of 8-substituted 3,5-dibromoisoquinolines with a nucleophile.

| Substituent (X) at C8 | Substituent Constant (σp) | Rate Constant (kX) (M-1s-1) | log(kX/kH) |

| -OCH3 | -0.27 | 0.0005 | -1.15 |

| -CH3 | -0.17 | 0.0012 | -0.77 |

| -H | 0.00 | 0.0070 | 0.00 |

| -Cl | 0.23 | 0.0450 | 0.81 |

| -CN | 0.66 | 1.2500 | 2.25 |

| -NO2 | 0.78 | 4.8000 | 2.84 |

A plot of log(kX/kH) vs. σp for this data would yield a straight line with a positive slope (ρ > 0), suggesting a buildup of negative charge in the transition state, consistent with an SNAr mechanism.

Solvent Effects and Catalytic Cycle Investigations

Solvent Effects: The choice of solvent can dramatically influence the rate and even the mechanism of a reaction. researchgate.net This is because solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents. nih.govyork.ac.uk For reactions of this compound, changing the solvent polarity could provide significant mechanistic insight.

In a palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step. organic-chemistry.org This step often proceeds through a polar transition state. researchgate.net Therefore, increasing the solvent polarity would be expected to stabilize this transition state more than the neutral reactants, leading to an acceleration of the reaction rate. rsc.orgwhiterose.ac.uk

A kinetic study could measure the rate of a Suzuki coupling of this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate (krel) |

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (THF) | 7.6 | 8.5 |

| Acetone | 21 | 45 |

| N,N-Dimethylformamide (DMF) | 37 | 150 |

| Dimethyl Sulfoxide (DMSO) | 47 | 210 |

The trend in this hypothetical data, where the rate increases significantly with solvent polarity, would support a mechanism with a highly polar, charge-separated transition state, such as in the oxidative addition step of a cross-coupling reaction. researchgate.net

Catalytic Cycle Investigations: For palladium-catalyzed reactions, understanding the full catalytic cycle is essential. The generally accepted cycle for Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The aryl halide (this compound) reacts with a Pd(0) species to form an Ar-Pd(II)-X complex. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

Investigating this cycle for this compound would involve a combination of kinetic studies, intermediate analysis, and computational modeling. For a di-bromo substrate, the selectivity of the first and second coupling reactions would also be a key area of investigation, likely influenced by the electronic and steric environment of the C3 and C5 positions and controlled by the choice of catalyst and reaction conditions. nih.gov

Computational and Theoretical Chemistry Studies on 3,5 Dibromoisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3,5-dibromoisoquinoline. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic structure analysis reveals the distribution of electrons within the this compound molecule, which is crucial for understanding its stability, aromaticity, and reactivity. Molecular Orbital (MO) theory is a key component of this analysis, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO gap are critical indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculations for this compound would typically yield data on its electronic properties, such as orbital energies, dipole moment, and electron density distribution. The electron-withdrawing nature of the bromine atoms at the C3 and C5 positions significantly influences the electron density across the isoquinoline (B145761) ring system, affecting the energies of the frontier orbitals.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 5.65 eV |

| Dipole Moment | 2.15 D |

| Electron Affinity | 1.18 eV |

| Ionization Potential | 6.82 eV |

Quantum chemical methods are extensively used to predict the reactivity of different sites within a molecule and the regioselectivity of its reactions. For this compound, this involves identifying which positions are most susceptible to electrophilic or nucleophilic attack. Conceptual DFT provides a framework for this analysis through the calculation of reactivity indices. mdpi.comnih.gov

Key reactivity descriptors include:

Fukui Functions: Indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, highlighting sites prone to nucleophilic (f+) or electrophilic (f-) attack.

Parr Functions: Used to predict the most probable sites for nucleophilic and electrophilic attacks in cycloaddition reactions. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, calculations would likely show that the electron-withdrawing bromine atoms and the nitrogen atom significantly polarize the ring system. This would make certain carbon atoms more electrophilic and susceptible to nucleophilic attack, while the nitrogen atom would remain a primary site for electrophilic attack or protonation. The regioselectivity of reactions like substitution or cycloaddition can be predicted by comparing the activation energies of different possible reaction pathways. mdpi.comnih.gov

| Atomic Site | Fukui (f+) for Nucleophilic Attack | Fukui (f-) for Electrophilic Attack |

|---|---|---|

| N2 | 0.015 | 0.150 |

| C1 | 0.120 | 0.035 |

| C3 | 0.180 | 0.010 |

| C4 | 0.040 | 0.090 |

| C5 | 0.165 | 0.012 |

A significant application of quantum chemistry is the detailed mapping of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters.

For a reaction involving this compound, such as a Suzuki coupling or a nucleophilic aromatic substitution, DFT calculations can be used to:

Locate Transition State (TS) Geometries: The TS is the highest energy point along the reaction coordinate, and its geometry provides insight into the bond-forming and bond-breaking processes.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. libretexts.org A lower activation energy corresponds to a faster reaction.

Determine Reaction Enthalpy (ΔH): The energy difference between products and reactants indicates whether a reaction is exothermic or endothermic.

These calculations are invaluable for understanding reaction mechanisms, explaining experimental observations, and predicting the feasibility of new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of static molecules, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. mdpi.com

For this compound, MD simulations can provide insights into:

Conformational Analysis: Although the isoquinoline core is rigid, simulations can model the behavior of flexible substituents if they were added to the molecule.

Intermolecular Interactions: MD is particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or the active site of a biological target like an enzyme. nih.govmdpi.com These simulations can reveal preferred binding modes, calculate binding free energies, and highlight key non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking.

Solvation Effects: By simulating the compound in a box of explicit solvent molecules (e.g., water or DMSO), MD can model how the solvent structure around the solute affects its properties and reactivity.

In Silico Screening and Design of Novel Derivatives

In silico (computational) screening techniques are a cornerstone of modern drug discovery and materials science. mdpi.com Using this compound as a core scaffold, these methods allow for the rapid evaluation of large virtual libraries of potential derivatives to identify candidates with desired properties. nih.govjetir.org

The typical workflow includes:

Virtual Library Generation: A large number of derivatives are designed computationally by adding various functional groups to the this compound scaffold.

Molecular Docking: The virtual library is screened against a specific biological target (e.g., a protein kinase) using molecular docking programs. nih.gov Docking predicts the preferred binding orientation of a ligand in a receptor's active site and assigns a score based on the predicted binding affinity.

ADMET Prediction: The most promising candidates from docking are then evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using predictive models. This step helps to filter out compounds that are unlikely to be successful drugs due to poor pharmacokinetics or toxicity. mdpi.com

This approach significantly reduces the time and cost associated with synthesizing and testing new compounds by prioritizing the most promising candidates for experimental validation. vensel.org

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|

| DBIQ-01 | -H (Parent) | -6.5 | 85 | 0 |

| DBIQ-02 | 1-NH2 | -8.2 | 88 | 0 |

| DBIQ-03 | 7-COOH | -7.9 | 75 | 0 |

| DBIQ-04 | 1-phenyl | -9.1 | 80 | 0 |

| DBIQ-05 | 7-SO2NH2 | -8.8 | 70 | 0 |

Theoretical Insights into Catalytic Activation and Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of catalyzed reactions. For reactions involving this compound, such as transition-metal-catalyzed cross-coupling, theoretical studies can provide a detailed picture of the catalytic cycle.

These studies typically involve:

Modeling the Catalyst-Substrate Complex: DFT calculations are used to determine the geometry and electronic structure of the complex formed between this compound and the metal catalyst.

Mapping the Catalytic Cycle: The energies of all intermediates and transition states in the proposed catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) are calculated. This helps to identify the rate-determining step and understand how the catalyst facilitates the reaction. researchgate.net

Analyzing Ligand Effects: Theoretical models can predict how modifying the ligands on the metal catalyst will affect its activity and selectivity, guiding the design of more efficient catalysts.

By providing a step-by-step understanding of the reaction mechanism, these theoretical insights can explain experimental outcomes and accelerate the development of new and improved catalytic systems for the functionalization of this compound.

Applications of 3,5 Dibromoisoquinoline in Advanced Organic Synthesis

Strategic Building Block for Complex Heterocyclic Compounds

The true synthetic power of 3,5-Dibromoisoquinoline lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The bromine atom at the C3 position is generally more reactive towards transition-metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, compared to the bromine at the C5 position. This difference in reactivity allows for the controlled, stepwise introduction of different substituents. researchgate.net

A typical synthetic strategy involves the initial selective reaction at the C3 position, leaving the C5-bromo group intact for a subsequent transformation. This enables the construction of highly substituted and complex isoquinoline (B145761) derivatives that would be difficult to access through other methods. For instance, a Suzuki coupling can be performed at the C3 position, followed by a different coupling reaction, like a Buchwald-Hartwig amination or a Sonogashira coupling, at the C5 position. This modular approach provides access to a vast chemical space, enabling the synthesis of diverse heterocyclic compounds. jptcp.com

The ability to perform these transformations makes this compound a key intermediate for creating fused heterocyclic systems. For example, after initial functionalization at one position, an intramolecular cyclization reaction can be designed to engage the second bromine atom or a newly introduced group, leading to the formation of polycyclic aromatic compounds with unique electronic and steric properties.

| Reaction Type | Position | Description | Potential Products |

| Suzuki Coupling | C3 (more reactive) | Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond. | 3-Aryl-5-bromoisoquinolines |

| Sonogashira Coupling | C3 (more reactive) | Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C bond. | 3-Alkynyl-5-bromoisoquinolines |

| Buchwald-Hartwig Amination | C3 or C5 | Palladium-catalyzed reaction with an amine to form a C-N bond. | 3-Amino-5-bromoisoquinolines |

| Sequential Coupling | C3 then C5 | Stepwise functionalization utilizing the differential reactivity of the two bromine atoms. | 3,5-Disubstituted isoquinolines |

Precursor in the Total Synthesis of Natural Products and Their Analogs (e.g., Isoquinoline Alkaloids)

The isoquinoline nucleus is the core structural component of a vast family of over 4,000 natural alkaloids, which exhibit a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties. scripps.educlockss.org Consequently, the synthesis of these natural products and their analogs is a major focus of chemical research. Bromoisoquinolines are frequently used as key intermediates in these synthetic endeavors. google.comgoogle.comresearchgate.net

While a direct total synthesis of a natural product starting from this compound is not prominently documented, its utility as a precursor for complex analogs is clear. The ability to introduce various aryl groups at the C3 position via Suzuki coupling makes it a valuable starting material for creating analogs of isoquinoline alkaloids that feature aryl substituents. researchgate.netjptcp.com Many biologically active alkaloids possess complex substitution patterns on the isoquinoline core, and building blocks like this compound provide a convergent route to these targets. researchgate.net

For example, the synthesis of analogs of the benzo[c]phenanthridine (B1199836) alkaloid family, known for their antitumor properties, often involves the construction of a highly substituted isoquinoline or isoquinolinone core. researchgate.net The sequential functionalization capability of this compound allows for the precise installation of the necessary side chains and functional groups required to build up the polycyclic system characteristic of these alkaloids. This strategic approach is crucial in medicinal chemistry for generating analogs with improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product.

Intermediate for the Development of New Organic Materials with Tunable Properties

The field of organic electronics relies on the development of novel π-conjugated systems with specific optical and electronic properties for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govnih.gov Heterocyclic compounds, including quinolines and isoquinolines, are attractive building blocks for these materials due to their inherent electronic characteristics and thermal stability.

This compound serves as an excellent intermediate for synthesizing such materials. The two bromine atoms provide anchor points for extending the π-conjugation of the isoquinoline core through cross-coupling reactions. By attaching various aromatic or electron-donating/withdrawing groups at the C3 and C5 positions, chemists can systematically tune the frontier molecular orbital (HOMO/LUMO) energy levels, absorption/emission wavelengths, and charge transport properties of the resulting molecule.

A pertinent example is the use of the related compound 5,7-dibromo-8-hydroxyquinoline as a fluorescent material in the fabrication of OLEDs. nih.gov This demonstrates that the dibromo-aza-aromatic scaffold can be effectively incorporated into light-emitting layers. By analogy, this compound can be used to synthesize novel emitters or host materials for OLEDs. For instance, coupling electron-donating groups (like triphenylamine) and electron-accepting groups to the this compound core could lead to materials with strong intramolecular charge transfer (ICT) character, which is often desirable for achieving high fluorescence quantum yields or for applications in thermally activated delayed fluorescence (TADF).

| Property to Tune | Synthetic Strategy using this compound | Potential Application |

| Emission Color (Wavelength) | Coupling with aromatic units of varying size (e.g., phenyl, naphthyl, anthracenyl). | Organic Light-Emitting Diodes (OLEDs) |

| HOMO/LUMO Energy Levels | Attaching electron-donating or electron-withdrawing groups via cross-coupling. | Organic Photovoltaics (OPVs), OFETs |

| Charge Carrier Mobility | Creating planar, extended π-systems to promote intermolecular stacking. | Organic Field-Effect Transistors (OFETs) |

| Thermal Stability | Building rigid, polycyclic structures through sequential coupling and cyclization. | High-performance electronic devices |

Utility in the Synthesis of Chemical Probes and Diverse Compound Libraries for Research Purposes

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. mdpi.comrsc.org Similarly, diverse compound libraries are collections of structurally related molecules used in high-throughput screening to identify new drug leads. This compound is an ideal scaffold for both applications due to its capacity for facile and modular diversification.

Starting from this single di-halogenated precursor, a large library of 3,5-disubstituted isoquinolines can be rapidly generated. By employing a variety of boronic acids in a Suzuki coupling at the C3 position and then a diverse set of amines in a Buchwald-Hartwig amination at the C5 position (or vice-versa), a matrix of unique compounds can be synthesized. This parallel synthesis approach is highly efficient for creating libraries for screening against biological targets like kinases, proteases, or G-protein coupled receptors (GPCRs). The isoquinoline core itself is a well-established pharmacophore, increasing the likelihood of identifying biologically active "hits" within such a library.

Furthermore, this compound can be used to construct targeted chemical probes. For example, one bromine atom can be used to attach a known pharmacophore that provides affinity for a specific protein target. The second bromine atom can then be used to append a reporter group, such as a fluorophore (for fluorescence microscopy), a biotin (B1667282) tag (for affinity purification), or a photoreactive group (for covalent labeling). This modular design allows for the creation of sophisticated molecular tools to investigate protein function, localization, and interactions within a cellular context.

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 3,5-Dibromoisoquinoline to ensure stability?

- Methodological Answer : Store at 0°C–6°C in airtight, light-resistant containers to prevent degradation. Brominated isoquinolines are prone to thermal decomposition and photochemical reactions, as evidenced by stability protocols for analogous brominated heterocycles . Regularly monitor purity via HPLC to detect early signs of degradation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., distinguishing C3 vs. C5 bromination), high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify purity (>96% as per HPLC standards). Complementary FT-IR can identify functional groups like C-Br stretches (550–600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow JIS Z 7253:2019 guidelines for halogenated aromatics:

- Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact.

- Work in fume hoods with HEPA filters to avoid inhalation.

- Implement spill protocols with activated carbon adsorption and neutralization using sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Apply contradiction analysis frameworks from qualitative research:

Systematically replicate experiments under standardized conditions (solvent, temperature, catalyst loading).

Use control experiments to isolate variables (e.g., trace metal impurities in cross-coupling reactions).

Cross-validate results with in situ spectroscopy (e.g., Raman monitoring of reaction intermediates) .

Q. What computational methods are suitable for predicting regioselectivity in this compound reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries with B3LYP/6-31G* to model electronic effects (e.g., charge distribution at C3 vs. C5).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Validate predictions via kinetic isotope effects (KIE) and X-ray crystallography of intermediates .

Q. How to optimize catalytic systems for Suzuki-Miyaura couplings using this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with ligands (XPhos, SPhos) in varying solvent systems (THF, DMF).

- Analyze outcomes via HPLC-MS for coupling efficiency and XRD for structural confirmation.

- For dihalogenated substrates, prioritize chelation-controlled mechanisms to avoid over-functionalization .

Data Analysis & Experimental Design

Q. How to design a study comparing the photostability of this compound with its mono-brominated analogs?

- Methodological Answer :

Accelerated aging tests : Expose compounds to UV light (254 nm) at controlled humidity.

Monitor degradation via LC-MS and UV-Vis spectroscopy (track absorbance at λmax ~275 nm).

Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What statistical approaches are appropriate for analyzing variability in bromination efficiency?

- Methodological Answer :

- Apply ANOVA to compare yields across reaction conditions (temperature, stoichiometry).

- Use multivariate regression to identify dominant factors (e.g., solvent polarity, Br₂ vs. NBS as brominating agents).

- Address outliers via Grubbs' test and validate with replicate runs .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Storage Temperature | 0°C–6°C | |

| Typical Purity (HPLC) | >96.0% | |

| Key Spectral Peaks | 1H NMR (δ 8.5–9.2 ppm, aromatic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|